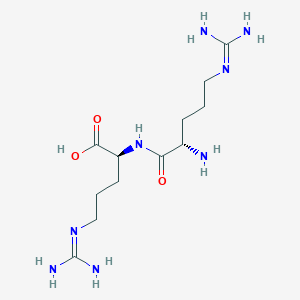
SODIUM HEXAFLUOROSTANNATE (IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SODIUM HEXAFLUOROSTANNATE (IV) is an inorganic compound with the molecular formula F6Na2SnThis compound is characterized by its white powder form and is used in various scientific and industrial applications.
Preparation Methods
SODIUM HEXAFLUOROSTANNATE (IV) can be synthesized through several methods. One common synthetic route involves the reaction of tin(IV) fluoride with sodium fluoride under controlled conditions. The reaction typically occurs in an aqueous solution, followed by crystallization to obtain the pure compound. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
SODIUM HEXAFLUOROSTANNATE (IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the fluoride ions are replaced by other ligands.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
SODIUM HEXAFLUOROSTANNATE (IV) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Research has explored its potential use in biological systems, including its effects on cellular processes.
Medicine: Studies have investigated its potential as a treatment for neurological disorders such as Alzheimer’s disease.
Industry: It is used in the production of optical materials for sensors and other industrial applications
Mechanism of Action
The mechanism of action of disodium hexafluorostannate(2-) involves its interaction with molecular targets and pathways within the system. The compound’s effects are primarily due to its ability to interact with specific receptors and enzymes, altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
SODIUM HEXAFLUOROSTANNATE (IV) can be compared with other similar compounds such as:
Sodium hexafluorosilicate: Similar in structure but contains silicon instead of tin.
Sodium hexafluoroaluminate: Contains aluminum instead of tin and has different chemical properties.
Potassium hexafluorostannate(IV): Similar to disodium hexafluorostannate(2-) but contains potassium instead of sodium.
The uniqueness of disodium hexafluorostannate(2-) lies in its specific chemical properties and applications, which differ from those of its analogs .
Properties
IUPAC Name |
disodium;tin(4+);hexafluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.2Na.Sn/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGSFZGNYYDQSL-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Sn+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6Na2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16924-51-9 |
Source


|
| Record name | Sodium hexafluorostanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016924519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannate(2-), hexafluoro-, sodium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium hexafluorostannate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














